trans-2-Chloromethylvinylboronic acid

概要

説明

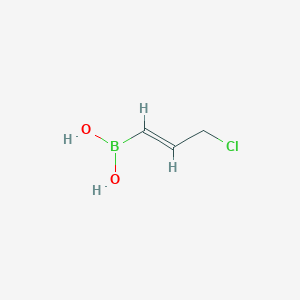

Trans-2-Chloromethylvinylboronic acid is a useful research compound. Its molecular formula is C3H6BClO2 and its molecular weight is 120.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Homocoupling Reactions Catalyzed by Palladium Nanocubes trans-2-Phenylvinylboronic acid demonstrates utility in homocoupling reactions catalyzed by palladium nanocubes. The presence of base plays a crucial role, acting synergistically with the substrate molecules and aiding in the leaching of palladium oxide species, which catalyze the reaction (Elias et al., 2017).

Suzuki Reactions for Synthesis of Cyclopropylboronic Acids trans-2-(Trifluoromethyl)cyclopropylboronic acid, synthesized from vinylboronic acid, is used in Suzuki reactions with various aryl or heteroaryl coupling partners. This reaction yields trans-2-(trifluoromethyl)cyclopropyl products in moderate to excellent yields (Duncton & Singh, 2013).

Applications in Palladium-Catalyzed Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, utilize complexes based on the structure of trans-2-Chloromethylvinylboronic acid. These reactions show high catalytic activities in coupling reactions with various aryl halides (Lee, 2006).

Polymer Synthesis via Suzuki Coupling Poly(1,4-phenylenevinylene) and poly(1,4-phenyleneethynylene) are synthesized using trans-1,2-dibromoethylene and vinylboronic acid derivatives via Suzuki cross-coupling reactions. This process results in soluble polymers when the aryldiboronic acid is substituted with long-chain alkoxy groups (Koch & Heitz, 1997).

Enantioselective Synthesis in Organic Chemistry The copper(I)-catalyzed reactions of allylic phosphates with diboron derivatives demonstrate a new asymmetric route for the synthesis of trans-2-aryl- and -heteroaryl-substituted cyclopropylboronates. This method yields optically active products with high yield and diastereo- and enantioselectivity, proving vital in enantioselective synthesis in organic chemistry (Zhong et al., 2010).

Synthesis of Electron-Capturing Derivatives in Analytical Chemistry The reaction between boronic acids and beta-blocking drugs, such as in the case of alprenolol, is used to synthesize electron-capturing derivatives. This process is useful in analytical chemistry, particularly for the determination of compounds in biological matrices (Poole et al., 1980).

- ensus.app/papers/phenylboronic-acidmodified-delivery-hepatocarcinoma-yang/87e9637f0def5e189657490b818f9271/?utm_source=chatgpt).

Safety and Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Relevant Papers The relevant papers for trans-2-Chloromethylvinylboronic acid are not specified in the search results .

作用機序

Target of Action

Trans-2-Chloromethylvinylboronic acid is a chiral molecule that is primarily used in the preparation of molecular imprinted polymers . These polymers are renowned for their selective binding properties towards specific metal ions like Zn2+, Cu2+, Ni2+, and Fe3+ . Therefore, the primary targets of this compound are these specific metal ions.

Mode of Action

The compound interacts with its targets (specific metal ions) through a process known as complexation . In this process, the compound forms a complex with the metal ions, which results in the selective binding properties of the molecular imprinted polymers. This interaction leads to changes in the physical and chemical properties of the metal ions, affecting their reactivity and other characteristics.

Biochemical Pathways

It is known that the compound plays a crucial role in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to synthesize various organic compounds.

Result of Action

The primary result of the action of this compound is the formation of molecular imprinted polymers with selective binding properties towards specific metal ions . These polymers can be used in various applications, including the detection and removal of metal ions from environmental samples, and in the synthesis of various organic compounds through the Suzuki-Miyaura cross-coupling reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound and its ability to form complexes with metal ions. Additionally, temperature and solvent conditions can also impact the efficacy of the compound in the Suzuki-Miyaura cross-coupling reaction .

生化学分析

Biochemical Properties

Trans-2-Chloromethylvinylboronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective reactant in enzyme biomarker detection assays. This compound interacts with enzymes such as oxidoreductases and transferases, facilitating the detection and quantification of specific biomolecules. Additionally, it can bind to proteins and other biomolecules, forming stable complexes that are useful in various biochemical applications .

Cellular Effects

This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular function. For example, this compound has been shown to affect the expression of genes related to oxidative stress and inflammation, thereby influencing cell survival and proliferation . Its impact on cell signaling pathways can also alter the behavior of cells, including their response to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, this compound can inhibit the activity of proteases by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response. It is essential to carefully control the dosage to avoid adverse effects and ensure the accuracy of experimental results.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, this compound can inhibit the activity of glycolytic enzymes, leading to changes in glucose metabolism and energy production . Its interactions with cofactors such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide can also affect redox reactions and cellular respiration.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, allowing it to reach its target sites and exert its biochemical effects. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within cells . These interactions are crucial for the compound’s activity and effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and signaling pathways. The subcellular localization of this compound can affect its activity and function, influencing its ability to modulate biochemical reactions and cellular processes .

特性

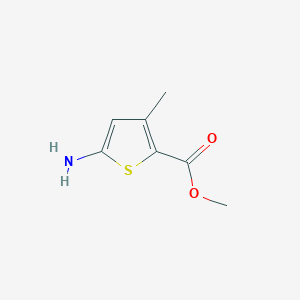

IUPAC Name |

[(E)-3-chloroprop-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BClO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTGSXGIIONQHI-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260367 | |

| Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491879-29-9 | |

| Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491879-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

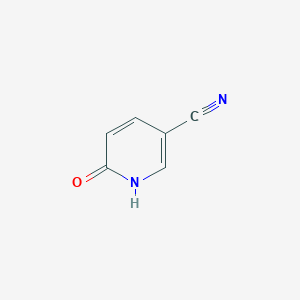

![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)